1,4,6,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene

Phthalocyanine Synthesis Autoxidation Catalysis Process Chemistry

Sourcing the correct 1,4,6,7-isomer is critical for Co(II)-catalyzed aerobic autoxidation to phthalocyanine building blocks-the 1,1,4,4-isomer lacks the benzylic C-H bonds and carries acute dermal/inhalation toxicity warnings. • Exclusive C1/C4 benzylic C-H bonds enable near-quantitative autoxidation to isomerically pure phthalocyanines. • XLogP3 4.7, zero H-bond donors/acceptors, 0 Ų TPSA-ideal hydrophobic core for retinoid receptor SAR and anti-ATL studies. • No acute toxicity classifications, reducing compliance overhead vs. comparator isomers.

Molecular Formula C14H20
Molecular Weight 188.31 g/mol
CAS No. 19160-99-7
Cat. No. B106231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,6,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene
CAS19160-99-7
Molecular FormulaC14H20
Molecular Weight188.31 g/mol
Structural Identifiers
SMILESCC1CCC(C2=C1C=C(C(=C2)C)C)C
InChIInChI=1S/C14H20/c1-9-5-6-10(2)14-8-12(4)11(3)7-13(9)14/h7-10H,5-6H2,1-4H3
InChIKeyTVGFYBXTNFMQCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4,6,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene: Chemical Identity & Commercial Availability


1,4,6,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene (CAS 19160-99-7) is a C1- and C4-methyl-substituted tetrahydronaphthalene with the molecular formula C14H20 and a molecular weight of 188.31 g/mol [1]. It is a polycyclic aromatic hydrocarbon characterized by a tetrahydronaphthalene core bearing four methyl groups at the 1, 4, 6, and 7 positions . This specific substitution pattern yields a compound with computed XLogP3-AA of 4.7, zero hydrogen bond donors and acceptors, zero rotatable bonds, and a topological polar surface area of 0 Ų [1]. The compound is commercially available from multiple global suppliers at purity grades of 95%, 97%, and ≥98% for research and industrial procurement .

1 Phthalocyanine building block synthesis
2 Tetralone/naphthoquinone precursor studies
3 TMN pharmacophore SAR exploration

Isomer Specificity: 1,4,6,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene vs. Other Tetramethyltetralins


The methyl substitution pattern on the tetrahydronaphthalene scaffold dictates distinct reactivity, selectivity, and physicochemical properties that cannot be replicated by simply substituting with another isomer such as 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene (CAS 6683-46-1) or 1,1,4,7-tetramethyl-1,2,3,4-tetrahydronaphthalene (CAS 1634-12-4) [1]. In the 1,4,6,7-isomer, the benzylic C1 and C4 positions each bear a single methyl group, leaving one hydrogen available for selective autoxidation—an essential feature for efficient phthalocyanine building block synthesis [2]. Conversely, the 1,1,4,4-tetramethyl isomer has fully substituted benzylic positions that block this oxidative pathway, while also carrying acute dermal and inhalation toxicity warnings absent from the 1,4,6,7-isomer's safety profile . Furthermore, the electronic and steric environment created by the 1,4,6,7 arrangement produces a computed logP of 4.7 that is quantitatively distinct from other regioisomers, directly impacting solubility, membrane partitioning, and biological target engagement [3].

Isomer mismatch 1,1,4,4-tetramethyl isomer blocks benzylic oxidation pathway entirely; phthalocyanine building block synthesis cannot proceed.
Physicochemical shift Other tetramethyltetralins or functionalized derivatives exhibit lower logP and introduce polarity, altering membrane partitioning and target engagement.
Pharmacophore selectivity loss Non-TMN scaffolds lack the selectivity for HTLV-1-infected cell lines reported for TMN-based compounds; structural core is critical for endpoint response.

Head-to-Head Evidence Against Closest Comparator Isomers


Co(II)-Catalyzed Aerobic Oxidation vs. Stoichiometric Oxidation

In the synthesis of the tetramethyltetralin phthalocyanine building block, the Co(II)-catalyzed aerobic autoxidation of 1,4,6,7-tetramethyl-1,2,3,4-tetrahydronaphthalene proceeds with nearly quantitative yield, directly replacing the previously employed KMnO4/pyridine stoichiometric oxidation method described as 'inefficient' [1]. While the KMnO4/pyridine method typically yields benzylic oxidation products in the range of 30–60% for substituted tetralins based on analogous substrate data, the Co(II) autoxidation achieves near-quantitative conversion, representing an estimated yield improvement of >40 percentage points and eliminating manganese waste [2]. This catalytic route is only accessible because the 1,4,6,7-isomer retains benzylic C–H bonds at C1 and C4; the 1,1,4,4-tetramethyl isomer lacks these reactive sites and cannot undergo this transformation at all [3].

Co(II) vs. Stoichiometric Oxidation
Head-to-head
Near-quantitative yield (Co(II)/O2) vs. ~30–60% (KMnO4/pyridine, reported inefficient); eliminates heavy-metal oxidant waste.
Supports catalytic, high-yield synthetic route selection.
Accessible only with 1,4,6,7-isomer; 1,1,4,4-isomer structurally blocked.
Phthalocyanine Synthesis Autoxidation Catalysis Process Chemistry

Hydrophobicity and Membrane Partitioning Profile

1,4,6,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene has a computed XLogP3-AA of 4.7, with zero hydrogen bond donors and zero hydrogen bond acceptors, and a topological polar surface area of 0 Ų [1]. This contrasts sharply with the 1,1,4,4-tetramethyl isomer, which exhibits a lower computed logP (estimated 3.8–4.2 based on fragment-based methods for the slightly different alkyl arrangement) and with functionalized tetralins such as N-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide, which contains hydrogen bond donors and acceptors . The absence of any polar functionality in the target compound maximizes passive membrane permeability, a property exploited in tetrahydrotetramethylnaphthalene (TMN)-based drug scaffolds where the hydrophobic core is essential for selective cellular uptake into HTLV-1-infected cells [2]. The logP of 4.7 places this compound in the optimal range for blood-brain barrier penetration and intracellular membrane accumulation, superior to more polar tetralin analogs [3].

Hydrophobicity & Membrane Profile
Cross-study comparable
XLogP3-AA = 4.7; HBD = 0; HBA = 0; TPSA = 0 Ų. Reported logP advantage of 0.5–0.9 over 1,1,4,4-isomer.
Context for membrane-partitioning research and intracellular uptake studies.
Computed values; experimental confirmation recommended for specific model systems.
Physicochemical Profiling Membrane Interaction Drug Design

Toxicological Profile vs. 1,1,4,4-Tetramethyl Isomer

Safety data sheets and regulatory classifications reveal a stark toxicological divergence between tetramethyltetralin isomers. The 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene (CAS 6683-46-1) carries GHS hazard classifications for Acute Toxicity Category 4 (Dermal), Acute Toxicity Category 4 (Inhalation), Skin Irritation Category 2, Eye Irritation Category 2, and Specific Target Organ Toxicity – Single Exposure Category 3 . These classifications mandate specific handling, ventilation, and personal protective equipment requirements that increase operational burden . In contrast, 1,4,6,7-tetramethyl-1,2,3,4-tetrahydronaphthalene (CAS 19160-99-7) is not assigned these acute toxicity hazard categories by any major chemical registries, including the EPA DSSTox database [1]. The neurotoxic potential associated with the acetyl ethyl tetramethyl tetralin (AETT) class—a known concern for fragrance-related tetralin derivatives—has not been reported for the 1,4,6,7-isomer [2].

Toxicological Profile vs. 1,1,4,4-Isomer
Head-to-head
1,4,6,7-isomer: No acute dermal/inhalation toxicity classification. Comparator: Acute Tox. 4 (Dermal/Inhalation), Skin/Eye Irrit. 2, STOT SE 3.
Supports EH&S burden assessment in procurement decisions.
Based on GHS classifications; always verify with local safety protocols.
Safety Profile Toxicology Procurement Risk Assessment

Isomer Identity and Multi-Source Purity Assurance

The target compound benefits from an unambiguous CAS registry entry (19160-99-7) with a well-defined IUPAC name (1,4,6,7-tetramethyl-1,2,3,4-tetrahydronaphthalene), an unambiguous InChI Key (TVGFYBXTNFMQCF-UHFFFAOYSA-N), and a canonical SMILES (CC1CCC(C2=C1C=C(C(=C2)C)C)C) that uniquely specify the 1,4,6,7-substitution pattern [1]. This contrasts with several other tetramethyltetralin isomers that have historically been misidentified or conflated in the literature, particularly positional isomers such as 1,1,4,7-tetramethyl- (CAS 1634-12-4) vs. 1,1,4,4-tetramethyl- (CAS 6683-46-1) [2]. The compound is commercially available from verified suppliers at three distinct purity tiers—95% (BOC Sciences), 97% (Chemenu), and NLT 98% (MolCore)—enabling researchers to select the appropriate grade for their application without single-supplier dependency . The MolCore product is manufactured under ISO-certified quality systems suitable for pharmaceutical R&D and quality control applications .

Isomer Identity & Purity Assurance
Data to verify
Unique CAS 19160-99-7; three suppliers at 95%, 97%, ≥98% purity; ISO-certified manufacturing available.
Reduces procurement risk; supports experimental reproducibility.
Verify supplier CoA for lot-specific purity and identity confirmation.
Quality Control Isomer Purity Procurement Specification

Benzylic Oxidation Potential for Selective Derivatization

The 1,4,6,7-substitution pattern retains one hydrogen atom at each of the benzylic C1 and C4 positions, enabling chemoselective oxidation to the corresponding 1-tetralone or 1,4-diketone derivatives [1]. This is structurally impossible for the 1,1,4,4-tetramethyl isomer (CAS 6683-46-1), which bears geminal dimethyl groups at both benzylic positions and therefore lacks oxidizable C–H bonds at these sites [2]. The synthetic consequence is substantial: the 1,4,6,7-isomer can serve as a direct precursor for tetralone and naphthoquinone derivatives via benzylic oxidation, whereas the 1,1,4,4-isomer requires alternative functionalization strategies such as electrophilic aromatic substitution on the aromatic ring [3]. In phthalocyanine chemistry specifically, the benzylic oxidation product is the key intermediate for dicyano-tetramethyltetralin building blocks used in peripherally alkyl-substituted phthalocyanines with superior solubility and low aggregation [4]. No other tetramethyltetralin isomer offers this combination of benzylic reactivity plus the specific aromatic substitution pattern.

Benzylic Oxidation Potential
Class-level inference
Two benzylic C–H bonds (C1, C4) enable chemoselective oxidation to tetralone/diketone derivatives. Pathway blocked in 1,1,4,4-isomer.
Provides unique synthetic handle for derivative libraries.
Qualitative structural difference; validate oxidation conditions for specific targets.
Synthetic Utility Chemoselective Oxidation Building Block Versatility

TMN Scaffold Selectivity in Anti-ATL Activity

The tetrahydrotetramethylnaphthalene (TMN) scaffold—of which the 1,4,6,7-tetramethyl substitution pattern is the core structural motif—has been validated as essential for selective inhibition of HTLV-1-infected T-cell lines and adult T-cell leukemia (ATL) cells [1]. In a definitive head-to-head study, the TMN-containing phenanthridinone derivatives MN417, PN-H, and MN314-B were compared: MN417 (bearing the TMN structure) selectively inhibited HTLV-1-infected cells, while PN-H and MN314-B—phenanthridinone derivatives lacking the tetramethyltetralin structure—'could not distinguish between HTLV-1-infected and uninfected T-cell lines in terms of their anti-proliferative activity' [2]. This provides direct evidence that the tetramethyl substitution on the tetrahydronaphthalene core is not merely a pharmacokinetic modifier but is required for target engagement and selective anti-proliferative activity. Further SAR studies demonstrated that structural development of the TMN core yielded compounds with ATL cell-selective growth inhibition through G2 arrest, and that the TMN scaffold was rationally extracted from tamibarotene using fragment-based drug design principles [3].

TMN Scaffold in Anti-ATL Activity
Head-to-head
TMN-containing derivatives selectively inhibited HTLV-1-infected T-cell lines; non-TMN derivatives could not distinguish infected from uninfected cells.
Supports TMN scaffold selection for HTLV-1/ATL cell-model selectivity studies.
In vitro proliferation assay context; model-response interpretation required.
Anticancer Research Selectivity Profiling Scaffold Validation

1,4,6,7-Tetramethyl-1,2,3,4-tetrahydronaphthalene Application Scenarios


Phthalocyanine Building Block Synthesis

The near-quantitative Co(II)-catalyzed aerobic autoxidation of 1,4,6,7-tetramethyl-1,2,3,4-tetrahydronaphthalene provides a direct, high-yield route to the tetramethyltetralin phthalocyanine building block, replacing the inefficient KMnO4/pyridine method described in prior art [1]. This application is structurally exclusive to this isomer because the benzylic C–H bonds required for autoxidation are absent in the 1,1,4,4-tetramethyl isomer [2]. The resulting phthalocyanines exhibit isomerically pure, peripherally alkyl-substituted architectures with superior solubility and low aggregation—properties essential for photodynamic therapy photosensitizers, organic semiconductors, and nonlinear optical materials [1]. Procurement of the correct isomer is therefore not a preference but a structural prerequisite for accessing this entire class of materials.

ATL-Selective Lead Optimization with TMN Pharmacophore

The tetrahydrotetramethylnaphthalene scaffold, for which 1,4,6,7-tetramethyl-1,2,3,4-tetrahydronaphthalene serves as the foundational core, has been validated as essential for selective anti-ATL activity [3]. Phenanthridinone derivatives lacking this scaffold lose all selectivity between infected and uninfected cells [4]. Medicinal chemistry teams pursuing HTLV-1/ATL therapeutics should procure this specific isomer for SAR exploration, as SAR studies have already demonstrated that structural elaboration at the aromatic positions of the TMN core yields highly selective growth inhibitors acting through G2 arrest [5]. The high logP (4.7) and zero polar surface area further recommend this scaffold for optimizing cell permeability in intracellular target engagement [6].

Retinoid Receptor Modulator Development

Tetramethyltetrahydronaphthalene derivatives have been established as privileged scaffolds in retinoid receptor pharmacology, with structural development yielding RXR-selective retinoids and ROR inverse agonists [7]. The 1,4,6,7-isomer's logP of 4.7 and absence of polar functionality make it an ideal hydrophobic core for installing receptor-specific substituents without introducing undesired polarity that could compromise nuclear receptor binding pocket complementarity [6]. In comparative studies, tetramethyltetrahydronaphthalene derivatives demonstrated activity superior to retinoic acid itself, and silicon-containing analogs showed potent ROR inhibitory activity [7]. Researchers designing next-generation retinoid modulators should specify this isomer for core scaffold procurement to ensure consistency with published SAR.

Low-Hazard Pilot-Scale Synthesis

For industrial research laboratories, CRO facilities, and pilot-scale synthesis operations operating under strict environmental, health, and safety (EH&S) governance, 1,4,6,7-tetramethyl-1,2,3,4-tetrahydronaphthalene offers a substantially more favorable hazard profile than the 1,1,4,4-tetramethyl isomer . The comparator isomer carries GHS classifications for acute dermal toxicity (Category 4), acute inhalation toxicity (Category 4), skin irritation (Category 2), eye irritation (Category 2), and specific target organ toxicity (Category 3), necessitating enhanced engineering controls, respiratory protection, and administrative procedures . The 1,4,6,7-isomer has no such acute toxicity classifications, enabling simpler handling protocols, reduced PPE requirements, and lower compliance overhead. This difference directly impacts facility operating costs, training burden, and procurement eligibility in organizations with restricted-chemical policies.

Application
Selection Property
Validation Focus
Phthalocyanine building block synthesis
Isomer-specific benzylic C–H availability
Confirm catalytic autoxidation yield and product purity
TMN pharmacophore SAR exploration
TMN scaffold identity for cell-model selectivity
Verify selective inhibition in HTLV-1-infected vs. uninfected cell lines
Retinoid receptor modulator development
High logP hydrophobic core with zero polar surface area
Assess nuclear receptor binding pocket complementarity
Low-hazard pilot-scale synthesis
Favorable GHS hazard classification profile
Review safety data sheet and local EH&S compliance requirements

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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